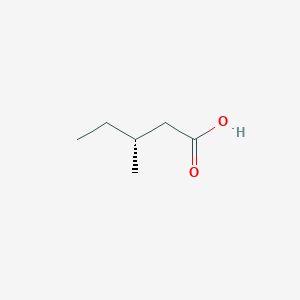

(R)-3-Methyl-pentanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-pentanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-Methyl-2-pentenoic acid using a chiral catalyst. This method ensures the production of the ®-enantiomer with high enantiomeric excess. Another method involves the resolution of racemic 3-Methyl-pentanoic acid using chiral amines to form diastereomeric salts, which can then be separated and hydrolyzed to yield the pure ®-enantiomer .

Industrial Production Methods: Industrial production of ®-3-Methyl-pentanoic acid typically involves the use of biocatalysts or chiral catalysts to ensure high yield and enantiomeric purity. The process may include steps such as fermentation, extraction, and purification to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: ®-3-Methyl-pentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Forms various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

(R)-3-Methyl-pentanoic acid serves as a versatile building block in organic synthesis. It can be transformed into various derivatives, including alcohols and esters, which are crucial for creating more complex molecules.

Pharmaceutical Applications

This compound has been studied for its potential role in drug development and therapeutic applications.

Cholesterol Biosynthesis

As an intermediate in the mevalonate pathway, it plays a crucial role in cholesterol biosynthesis. Research indicates that monitoring urinary excretion levels of mevalonic acid can be an effective method for assessing cholesterol synthesis rates in patients treated with statins .

Potential Therapeutic Uses

Studies have demonstrated that mevalonic acid derivatives can modulate cholesterol synthesis and have implications for treating hypercholesterolemia . Additionally, the compound has shown promise in enhancing skin barrier functions when applied topically, suggesting potential dermatological applications .

Fragrance Industry

This compound is also recognized for its olfactory properties and is utilized in the fragrance industry. It is included in safety assessments for fragrance ingredients due to its pleasant scent profile .

Case Study 1: Cholesterol Synthesis Monitoring

A study investigated the correlation between urinary mevalonic acid levels and cholesterol synthesis rates in patients undergoing treatment with statins. The findings indicated that higher urinary excretion levels correlated with increased cholesterol synthesis, providing insights into monitoring treatment efficacy .

Case Study 2: Skin Barrier Recovery

In a controlled experiment involving aged mice, topical application of mevalonic acid was found to enhance skin barrier recovery more effectively than cholesterol treatments alone. This study highlights its potential use in dermatological formulations aimed at improving skin health .

Mecanismo De Acción

The mechanism of action of ®-3-Methyl-pentanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. Its chiral nature allows it to interact selectively with other chiral molecules, influencing biochemical processes. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

(S)-3-Methyl-pentanoic acid: The enantiomer of ®-3-Methyl-pentanoic acid with different spatial configuration.

3-Methylbutanoic acid: A structurally similar compound with one less carbon atom.

2-Methyl-pentanoic acid: A positional isomer with the methyl group on the second carbon.

Uniqueness: ®-3-Methyl-pentanoic acid is unique due to its specific ® configuration, which imparts distinct stereochemical properties. This makes it valuable in applications requiring high enantiomeric purity and specific chiral interactions .

Actividad Biológica

(R)-3-Methyl-pentanoic acid, also known as 3-methyl valeric acid, is an organic compound with the molecular formula C₆H₁₂O₂. It belongs to the class of methyl-branched fatty acids and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its metabolic pathways, therapeutic implications, and relevant case studies.

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : Approximately 116.16 g/mol

- Structure : Characterized by a methyl branch on the third carbon of the pentanoic acid chain, contributing to its unique properties.

Synthesis and Applications

This compound can be synthesized through various methods, emphasizing the importance of enantiomeric purity for its applications. It serves as a valuable building block in organic synthesis and is utilized in the production of pharmaceuticals and other chemical compounds due to its chiral center and functional carboxylic acid group .

Biological Activity

Research indicates that this compound may influence several biological processes:

Case Studies and Research Findings

- Analgesic Potential : A study investigated a derivative of this compound in Ficus populifolia extract, which demonstrated significant analgesic activity in animal models. The extract showed a notable reduction in pain responses during acetic acid-induced writhing tests, suggesting potential for pain management applications .

- Antioxidant Activity : Related studies have explored the antioxidant properties of methyl-branched fatty acids, indicating that these compounds may exhibit significant free radical scavenging abilities. For instance, extracts containing similar fatty acids showed IC50 values indicating effective inhibition of oxidative stress markers .

- Metabolic Pathways : Investigations into metabolic pathways involving this compound have revealed its potential role as a urinary metabolite in humans and mice. These findings suggest that it may be involved in various biochemical processes, although specific health effects remain to be fully characterized .

Comparative Analysis

The following table compares this compound with other related compounds:

| Compound | Molecular Formula | Molecular Weight | Notable Biological Activity |

|---|---|---|---|

| This compound | C₆H₁₂O₂ | 116.16 g/mol | Potential analgesic and antioxidant properties |

| 3-Hydroxybutyric acid | C₄H₈O₃ | 104.11 g/mol | Ketone body involved in energy metabolism |

| Valproic acid | C₈H₁⁴O₂ | 144.20 g/mol | Antiepileptic effects; modulates GABA levels |

Propiedades

IUPAC Name |

(3R)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIDLTISMCAULB-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.